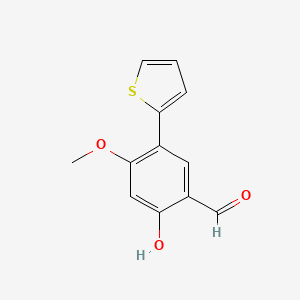










|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([O:11][CH3:12])=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1B(O)O.[F-].[K+]>O1CCCC1.O.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[OH:10][C:5]1[CH:4]=[C:3]([O:11][CH3:12])[C:2]([C:14]2[S:13][CH:17]=[CH:16][CH:15]=2)=[CH:9][C:6]=1[CH:7]=[O:8] |f:2.3,^1:31,37|
|


|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=CC(=C(C=O)C1)O)OC
|
|
Name
|
|
|
Quantity
|
0.91 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
0.033 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Nitrogen was bubbled into the solution for 10 min
|
|
Duration
|
10 min
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×30 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a brown solid
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=O)C=C(C(=C1)OC)C=1SC=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.46 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |